Antiproliferative Potency in CCRF-CEM T-Lymphoblastic Leukemia: 311 vs. Desferrioxamine (DFO)
In CCRF-CEM T-lymphoblastic leukemia cells, compound 311 inhibited proliferation with an IC₅₀ approximately 27-fold lower than that of the clinically used iron chelator desferrioxamine (DFO) at 48 hours [1]. This represents a direct head-to-head comparison performed in the same assay under identical conditions. The magnitude of this differential substantially exceeds that typically reported for other PIH-class analogues against DFO.
| Evidence Dimension | Antiproliferative IC₅₀ at 48 h (MTT assay) |
|---|---|
| Target Compound Data | 0.3 μM (311) |
| Comparator Or Baseline | 8 μM (desferrioxamine, DFO) |
| Quantified Difference | ~27-fold lower IC₅₀ for 311 vs. DFO |
| Conditions | CCRF-CEM T-lymphoblastic leukemia cell line; MTT proliferation assay; 48-hour incubation; cells plated at 0.2 × 10⁶ cells/mL in 96-well plates |
Why This Matters
For procurement decisions, this 27-fold potency advantage over the clinical reference standard DFO directly translates to lower working concentrations in cell-based assays, reducing solvent load and potential off-target effects in experimental systems.
- [1] Green DA, Antholine WE, Wong SJ, Richardson DR, Chitambar CR. Inhibition of malignant cell growth by 311, a novel iron chelator of the pyridoxal isonicotinoyl hydrazone class: effect on the R2 subunit of ribonucleotide reductase. Clin Cancer Res. 2001;7(11):3574-3579. PMID: 11705879. View Source
